molecular formula C9H17NO4 B6160281 tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate CAS No. 1931964-25-8

tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate

Cat. No.: B6160281
CAS No.: 1931964-25-8
M. Wt: 203.2
InChI Key:
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Description

tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a hydroxyoxolan ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and an oxirane derivative in the presence of a catalyst such as a Lewis acid. The reaction is carried out at a temperature range of 0-50°C, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different hydrogen bonding capabilities and steric effects, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

1931964-25-8

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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